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Compound of Interest

Compound Name: N-Isopropylmethylamine

Cat. No.: B134641 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Isopropylmethylamine (CAS No. 4747-21-1), a secondary amine utilized in various chemical

syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS), serves as a critical resource for researchers, scientists, and

professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Isopropylmethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

~2.8 - 2.9 Septet -CH(CH₃)₂ CDCl₃

~2.3 Singlet -NH-CH₃ CDCl₃

~1.0 Doublet -CH(CH₃)₂ CDCl₃

~0.9 Singlet -NH- CDCl₃

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm Assignment Solvent

49.3 CH(CH₃)₂ D₂O

35.1 -N-CH₃ D₂O

22.8 -CH(CH₃)₂ D₂O

Infrared (IR) Spectroscopy
Key IR Absorption Bands (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3500 Medium, Sharp N-H Stretch

~2960 Strong C-H Stretch (Aliphatic)

~1470 Medium C-H Bend (Aliphatic)

~1130 Medium C-N Stretch

Mass Spectrometry (MS)
Key Mass-to-Charge Ratios (m/z) and Relative Intensities[2][3]
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m/z Relative Intensity (%) Assignment

73 ~30 [M]⁺ (Molecular Ion)

58 100 [M-CH₃]⁺ (Base Peak)

44 ~20 [CH₃CH=NHCH₃]⁺

30 ~40 [CH₂=NH₂]⁺

Experimental Protocols
The following sections detail the general methodologies for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C

nuclei. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃)

or deuterium oxide (D₂O), to avoid interference from the solvent's protons. A small amount of a

reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical

shift scale to 0 ppm.

For a typical ¹H NMR experiment, a pulse angle of 30-90 degrees is used with an acquisition

time of 2-4 seconds. For ¹³C NMR, a higher sample concentration is generally required, and

techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed

to differentiate between CH, CH₂, and CH₃ groups. The specific ¹³C NMR data cited was

referenced from a study by Sarneski, J. E., et al., published in Analytical Chemistry in 1975.[1]

Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

liquid sample like N-Isopropylmethylamine, the spectrum can be acquired directly as a "neat"

liquid by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) or by

using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded

over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or ATR

crystal is recorded first and subtracted from the sample spectrum to obtain the final absorbance

or transmittance data.
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Mass Spectrometry (MS)
Mass spectra are typically acquired using a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS). The GC separates the components of a sample before they enter the MS.

For a volatile amine like N-Isopropylmethylamine, a capillary column designed for amine

analysis is used. The sample is injected into the GC, where it is vaporized and carried by an

inert gas (e.g., helium) through the column. The separated compounds then enter the mass

spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are

separated based on their mass-to-charge ratio (m/z) and detected. The NIST Mass

Spectrometry Data Center is a common source for reference mass spectra.[2][3]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Data Analysis & Interpretation

Chemical Sample
(N-Isopropylmethylamine)

Dissolution in
Deuterated Solvent (NMR)

or Neat Sample (IR/MS)

NMR Spectrometer FTIR Spectrometer GC-MS System

Process NMR Data
(Chemical Shifts, Coupling)

Process IR Data
(Vibrational Frequencies)

Process MS Data
(Fragmentation Pattern)

Structural Elucidation &
Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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